1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR
Description
Historical Context and Research Trajectory of Substituted Phenethylamine Derivatives
Substituted phenethylamines have long served as a cornerstone in medicinal chemistry due to their structural versatility and diverse pharmacological profiles. The core phenethylamine scaffold—a phenyl ring connected to an ethylamine sidechain—provides a modular framework for chemical modifications that influence receptor affinity, metabolic stability, and bioavailability.
Evolution of Ethoxy-Methylphenyl Structural Motifs in Medicinal Chemistry
The introduction of ethoxy and methyl substituents to the phenyl ring of phenethylamines emerged as a strategic innovation in the mid-20th century. Ethoxy groups (-OCH₂CH₃) were initially explored for their ability to modulate lipophilicity and electron distribution, thereby altering interactions with neurotransmitter receptors. Concurrently, methyl substituents (-CH₃) at the 5-position of the phenyl ring were found to enhance steric hindrance, potentially reducing off-target binding.
Early synthetic efforts focused on optimizing these motifs for central nervous system (CNS) applications. For instance, the 1950s saw the development of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a psychedelic compound whose ethoxy-methylphenyl analogs demonstrated unique serotonergic activity. These studies revealed that ethoxy and methyl groups at specific positions could fine-tune affinity for 5-HT₂A and 5-HT₂C receptors, critical targets for neuropsychiatric therapeutics.
Structural and Functional Comparisons of Ethoxy-Methylphenyl Derivatives
The synthesis of 1-(2-ethoxy-5-methylphenyl)ethanamine builds upon these historical precedents. Its ethylamine sidechain retains the flexibility necessary for interacting with monoamine transporters, while the 2-ethoxy and 5-methyl groups may confer selective binding properties. Recent computational studies suggest that the ethoxy group’s electron-donating effects could stabilize interactions with hydrophobic receptor pockets, a hypothesis supported by molecular docking simulations.
AldrichCPR’s Role in Contemporary Academic Compound Libraries
AldrichCPR, a specialized division of Sigma-Aldrich, curates high-purity chemical compounds for early-stage academic and industrial research. The inclusion of 1-(2-ethoxy-5-methylphenyl)ethanamine in its portfolio underscores the compound’s utility as a building block for drug discovery.
Key Features of AldrichCPR’s 1-(2-Ethoxy-5-methylphenyl)ethanamine
Academic researchers leverage AldrichCPR’s compound libraries to explore structure-activity relationships (SAR) without the logistical challenges of custom synthesis. For example, the 2-ethoxy-5-methyl motif in 1-(2-ethoxy-5-methylphenyl)ethanamine has been incorporated into studies probing adrenergic and dopaminergic receptor subtypes. Its structural similarity to endogenous trace amines, such as phenethylamine and tyramine, further positions it as a candidate for investigating neuromodulatory pathways.
Recent initiatives have utilized this compound in fragment-based drug design (FBDD), where its compact structure serves as a starting point for developing larger, more complex molecules. A 2025 review by Garrido et al. highlighted constrained phenethylamine derivatives as promising leads for neurodegenerative disease therapeutics, with AldrichCPR’s library playing a pivotal role in supplying foundational compounds.
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDGURVZELXKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-(2-Ethoxy-5-methylphenyl)ethanamine involves synthetic routes that typically include the ethylation of 2-methylphenyl ethanamine. The reaction conditions often require the use of ethyl bromide or ethyl iodide as the ethylating agents, along with a base such as sodium hydride or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
1-(2-Ethoxy-5-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxy-5-methylphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include neurotransmitter pathways, where the compound can act as an agonist or antagonist .
Comparison with Similar Compounds
Structural Analogs: Substituted Phenethylamines
*Estimated based on structural formula.
Key Observations:
- Substituent Effects: Ethoxy vs. Positional Isomerism: The 5-methyl group in the target compound contrasts with 3-methyl or 3-fluoro substituents in analogs, altering steric and electronic properties . Functional Group Diversity: The sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline () introduces polar characteristics, making it distinct from ethanamine derivatives .
- Applications :
- Substituted phenethylamines are frequently used as intermediates in pharmaceuticals. For example, 1-(3-Fluorophenyl)ethanamine is linked to central nervous system (CNS) drug discovery due to fluorine’s metabolic stability .
- 5-(Ethylsulfonyl)-2-methoxyaniline () was historically used as a fragment for vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors, highlighting the pharmacological relevance of similar substitution patterns .
Heterocyclic Analogs: Benzimidazole and Isoxazole Derivatives
Key Observations:
- Heterocyclic analogs (e.g., benzimidazoles, isoxazoles) exhibit divergent bioactivity compared to simple phenethylamines, often targeting enzymes or receptors with higher specificity .
- The target compound’s ethanamine group may serve as a flexible linker in hybrid molecules combining phenyl and heterocyclic motifs.
Biological Activity
1-(2-Ethoxy-5-methylphenyl)ethanamine, also known as N-(2-Ethoxy-5-methylphenyl)ethylamine (NEMPA), is an organic compound classified as an arylalkylamine. This compound has garnered attention in pharmacological research due to its interactions with various neurotransmitter systems and potential therapeutic applications. This article explores the biological activity of NEMPA, focusing on its pharmacodynamics, safety profile, and potential applications in medicine.
Chemical Structure
NEMPA features an ethoxy group attached to a substituted phenyl ring via an ethyl linker. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- InChI Key : FDDGURVZELXKTB-UHFFFAOYSA-N
Pharmacological Properties
NEMPA exhibits significant interaction with several neurotransmitter systems in the central nervous system (CNS). Key findings include:
- Dopamine and Norepinephrine Release : NEMPA promotes the release of dopamine and norepinephrine in both in vitro and in vivo studies, indicating its potential as a stimulant.
- Locomotor Activity : Research demonstrates that NEMPA stimulates locomotor activity and stereotypy in rodent models, suggesting its psychoactive properties.
- Receptor Interactions : The compound interacts with adrenergic and histaminergic receptors, which may contribute to its diverse pharmacological effects.
Analgesic and Anti-inflammatory Effects
NEMPA has shown promise in animal models for its analgesic and anti-inflammatory properties. Studies indicate that it may alleviate pain and reduce inflammation, making it a candidate for further investigation in pain management therapies.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety of NEMPA. Key findings include:
- Acute and Chronic Toxicity : Studies on various animal models (mice, rats, rabbits, dogs) reveal that NEMPA has low toxicity levels. No significant adverse effects were observed at doses up to 200 mg/kg body weight.
- Mutagenicity and Carcinogenicity : Preliminary studies indicate no mutagenic or carcinogenic potential; however, comprehensive long-term studies are necessary to establish safety conclusively.
The mechanism through which NEMPA exerts its effects involves modulation of neurotransmitter release and receptor activation. Ongoing research aims to elucidate the detailed pathways involved, particularly concerning its interaction with dopamine D2 receptors and norepinephrine transporters.
Drug Discovery
NEMPA serves as a pharmacological tool in neuropharmacology research. Its ability to influence neurotransmitter systems makes it valuable for studying conditions such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Future Directions
Research is focusing on developing analogs of NEMPA with improved potency and selectivity towards specific targets. Additionally, exploring its metabolic pathways may lead to identifying bioactive metabolites that could enhance therapeutic efficacy or reduce toxicity.
Q & A
Q. How do structural modifications (e.g., substituent changes on the aryl ring) affect biological activity, based on SAR studies of similar amines?
- Methodological Answer : Conduct comparative binding assays (e.g., receptor affinity measurements) and molecular docking simulations. Evidence from fluorophenyl-ethanamine analogs shows that electron-withdrawing groups (e.g., -F) enhance target engagement, suggesting tunability via substituent engineering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
